LM8U4Fls5A
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Overview
Description
(4-Chloropyridin-3-yl)methanol hydrobromide: (LM8U4Fls5A) is a chemical compound with the molecular formula C6H6ClNO.BrH . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)methanol hydrobromide typically involves the reaction of 4-chloropyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods: Industrial production of (4-Chloropyridin-3-yl)methanol hydrobromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Chloropyridin-3-yl)methanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-chloropyridine-3-carboxylic acid.
Reduction: Formation of 4-chloropyridin-3-ylmethanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-Chloropyridin-3-yl)methanol hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and receptor binding .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, (4-Chloropyridin-3-yl)methanol hydrobromide is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (4-Chloropyridin-3-yl)methanol hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
(4-Chloropyridin-3-yl)methanol: The parent compound without the hydrobromide salt.
3-Pyridinemethanol: A similar compound with a hydroxyl group at the 3-position of the pyridine ring.
4-Chloropyridine: A simpler derivative with a chlorine atom at the 4-position of the pyridine ring.
Uniqueness: (4-Chloropyridin-3-yl)methanol hydrobromide is unique due to the presence of both the hydroxyl and chlorine functional groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
40899-46-5 |
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Molecular Formula |
C6H7BrClNO |
Molecular Weight |
224.48 g/mol |
IUPAC Name |
(4-chloropyridin-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H6ClNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
InChI Key |
LXYKRJZEFKVIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)CO.Br |
Origin of Product |
United States |
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